N-[4-(benzyloxy)phenyl]-3-fluorobenzamide
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Overview
Description
N-[4-(benzyloxy)phenyl]-3-fluorobenzamide is an organic compound that belongs to the class of benzamides. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a fluorobenzamide moiety. The presence of both benzyloxy and fluorobenzamide groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-3-fluorobenzamide typically involves the following steps:
Formation of 4-(benzyloxy)aniline: This intermediate is prepared by reacting 4-hydroxybenzaldehyde with benzyl chloride in the presence of an alkali carbonate and a catalyst.
Coupling Reaction: The 4-(benzyloxy)aniline is then coupled with 3-fluorobenzoyl chloride under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-3-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The benzyloxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxy and amide functionalities.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of 4-(benzyloxy)aniline and 3-fluorobenzoic acid.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-3-fluorobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-3-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-(benzyloxy)phenyl]glycinamide: Shares the benzyloxyphenyl moiety but differs in the amide functionality.
4-(benzyloxy)phenylacetic acid: Contains a benzyloxyphenyl group but has an acetic acid moiety instead of a fluorobenzamide.
4-(benzyloxy)phenol: Similar benzyloxyphenyl structure but lacks the amide and fluorine functionalities.
Uniqueness
N-[4-(benzyloxy)phenyl]-3-fluorobenzamide is unique due to the combination of the benzyloxy group and the fluorobenzamide moiety. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
3-fluoro-N-(4-phenylmethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO2/c21-17-8-4-7-16(13-17)20(23)22-18-9-11-19(12-10-18)24-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJQWSORZBWOCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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